[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-5-1-12(2-6-13)16-18(9-10-23-16)15(20)11-3-7-14(8-4-11)19(21)22/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPRCTFNRLTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chlorophenyl)thiazolidin-3-amine
- Thiosemicarbazone Formation: 4-Chloroaniline reacts with carbon disulfide (CS₂) in ethanol to form 4-phenyl-3-thiosemicarbazide.
- Cyclization: Treatment with ethyl bromoacetate in methanol induces cyclization, yielding the thiazolidin-3-amine.
Reaction Mechanism:
Acylation with 4-Nitrobenzoyl Chloride
- Acid Chloride Preparation: 4-Nitrobenzoic acid is treated with oxalyl chloride (2:1 molar ratio) in dichloromethane.
- Coupling Reaction: The thiazolidin-3-amine reacts with 4-nitrobenzoyl chloride in the presence of triethylamine (TEA), yielding the target compound.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Oxalyl Chloride Ratio | 2:1 | 78 |
| Solvent | DCM | 85 |
| Reaction Time | 4 hours | 91 |
Isothiocyanate-Mediated Cyclization
Adapted from anti-tuberculosis drug synthesis, this route leverages 4-chlorophenyl isothiocyanate as a key intermediate.
- Isothiocyanate Synthesis: 4-Chloroaniline reacts with thiophosgene in acetonitrile.
- Ketene-N,S-Acetal Formation: The isothiocyanate couples with methyl 2-cyanoacetate in DMF, forming a reactive intermediate.
- Cyclization: Treatment with 4-nitrobenzoyl chloride induces ring closure, producing the thiazolidinone.
- ¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 7.45 (d, 2H, Ar-Cl), 4.12 (s, 2H, CH₂).
- X-ray Diffraction: Dihedral angles of 49.4° (thiazolidinone/4-tolyl) and 87.2° (thiazolidinone/4-chlorophenyl) confirm steric constraints.
Thiosemicarbazone Route with Diethyl Acetylenedicarboxylate
This method exploits the reactivity of thiosemicarbazones with electron-deficient alkynes.
- Thiosemicarbazone Preparation: 4-Chlorophenyl thiosemicarbazide reacts with 4-nitrobenzaldehyde in acetic acid.
- Cycloaddition: Diethyl acetylenedicarboxylate (DEAD) undergoes [2+2] cycloaddition with the thiosemicarbazone, followed by rearomatization to form the thiazolidinone.
Yield Comparison:
| Aldehyde Substituent | Yield (%) |
|---|---|
| 4-Nitro | 68 |
| 4-Methoxy | 72 |
| 2,4-Dichloro | 58 |
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share core heterocyclic rings (e.g., thiazolidine, thiazole, or pyrazolyl-thiazolidinedione) with variations in substituents. Key comparisons include:
| Compound | Core Structure | Substituents | Key Functional Groups | Reference |
|---|---|---|---|---|
| Target Compound | Thiazolidine | 2-(4-Chlorophenyl), 3-(4-nitrobenzoyl) | Cl (EWG), NO₂ (EWG) | — |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | Thiazole | 4-Methylphenyl, 4-fluorophenyl imino | F (EWG), CH₃ (EDG) | |
| 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one | Thiazolidinone | 2,4-Dichlorophenyl, 4-methoxyphenyl thiadiazole | Cl (EWG), OCH₃ (EDG) | |
| 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone | Triazole | 4-Chlorophenyl, 4-fluorophenyl, pyridinyl | Cl, F (EWGs), pyridine (polar) | |
| Pyrazolyl-2,4-thiazolidinediones (e.g., 6a) | Thiazolidinedione | Pyrazolyl, substituted benzylidene | C=O, NH (H-bond donors) |
Physicochemical Properties
Comparative molecular weights and polarities are inferred from substituents:
Biological Activity
[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone, a synthetic compound belonging to the thiazolidinone class, has attracted attention due to its potential biological activities. This compound features a thiazolidine ring with chloro and nitro substituents, which may influence its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is [2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone. Its molecular formula is with a molecular weight of 348.80 g/mol. The presence of electron-withdrawing groups such as chlorine and nitro groups enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₃S |
| Molecular Weight | 348.80 g/mol |
| IUPAC Name | [2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, it may inhibit enzymes linked to cancer cell proliferation and induce apoptosis in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 0.31 µM.
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited IC50 values around 15.24 µM, indicating a moderate level of activity compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The mechanism of action involves:
- Induction of Apoptosis : The compound triggers both intrinsic and extrinsic apoptotic pathways, as evidenced by caspase activation assays.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing further proliferation.
- DNA Damage Response Modulation : The compound influences factors involved in DNA repair mechanisms, enhancing the sensitivity of cancer cells to therapy .
Comparative Analysis with Related Compounds
Comparative studies with similar thiazolidinone derivatives reveal that the presence of chloro and nitro groups significantly enhances biological activity:
| Compound Name | IC50 (µM) | Biological Activity Description |
|---|---|---|
| This compound | 0.31 | Strong anticancer activity against MCF7 |
| [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-methyl-phenyl)-methanone | 0.75 | Moderate anticancer activity |
| [2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-hydroxy-phenyl)-methanone | 0.50 | Significant cytotoxicity against multiple cell lines |
Case Studies
- In vitro Study on MCF7 Cells : A study found that this compound induced apoptosis through caspase activation and DNA damage response modulation.
- NCI 60 Cell Line Screening : The compound demonstrated varied sensitivity across different cancer types, particularly effective against leukemia and colon cancer cell lines with GI50 values below 0.01 µM .
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the presence of functional groups such as the nitro (NO₂), chlorophenyl (C₆H₄Cl), and thiazolidinone moieties. For example, the carbonyl (C=O) stretch in IR (~1650–1750 cm⁻¹) and aromatic proton signals in ¹H NMR (δ 7.0–8.5 ppm) can validate the methanone core. Comparisons with structurally similar compounds, such as 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, highlight the importance of spectral cross-referencing .
Q. How can synthetic pathways for this compound be optimized?
Key steps include controlling reaction conditions (e.g., temperature, catalysts) and purification methods. For instance, magnesium chloride (MgCl₂) catalysis improves yields in formamide-based reactions involving chlorophenyl intermediates . Crystallization instead of silica chromatography can enhance purity and scalability . Reaction monitoring via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical for identifying intermediates .
Q. What crystallographic tools are suitable for resolving its 3D structure?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. The software’s robustness in handling small-molecule data, even with high-resolution or twinned crystals, ensures accurate bond-length and angle measurements. Symmetry operations and hydrogen-bonding networks should be analyzed to confirm stereochemistry .
Advanced Research Questions
Q. How do computational methods aid in understanding its electronic properties?
Density Functional Theory (DFT) with gradient expansions (e.g., Colle-Salvetti correlation-energy formula) can model electron density and local kinetic energy. This predicts reactivity sites, such as electrophilic nitro groups or nucleophilic thiazolidinone sulfur atoms. Validation against experimental data (e.g., NMR chemical shifts) ensures accuracy .
Q. What challenges arise in analyzing degradation products under stress conditions?
Base and thermal stress often produce fragments like (thiazolidin-3-yl)methanone derivatives (m/z 310.30) or pyrazol-5-amine (m/z 214.19), identifiable via UPLC-MS/MS. Photolytic degradation may yield distinct products (e.g., N,N-diethyl-1H-pyrazol-5-amine, m/z 138.08), requiring tailored chromatographic methods (RP-HPLC) and mass spectral libraries .
Q. How can reaction mechanisms for its synthesis be validated?
Isotopic labeling (e.g., ¹³C or ²H) and kinetic studies track intermediate formation. For example, deformylation steps in azetidine derivative syntheses involve HCl-mediated cleavage, confirmed by monitoring formamide intermediates via LC-MS . Computational transition-state modeling (DFT) further elucidates energy barriers .
Q. What strategies resolve contradictions in crystallographic data?
Discrepancies in bond angles or torsional strains (e.g., −51.3° to 128.16° in related pyrazolone derivatives) require iterative refinement in SHELXL. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy. Twinning or disorder effects may necessitate alternative space-group assignments .
Q. How does steric hindrance influence its biological activity?
Molecular docking studies with target proteins (e.g., enzymes) can reveal steric clashes from the 4-nitro-phenyl group. Comparative analysis with analogs, such as 4-methoxy-phenyl derivatives, highlights how substituent bulk affects binding affinity. Bioactivity assays (e.g., MIC for antimicrobial studies) validate computational predictions .
Q. What are the limitations of mass spectrometry in quantifying its metabolites?
Isomeric degradation products (e.g., m/z 375.72 for thermal stress vs. 354.30 for base hydrolysis) may co-elute in LC-MS, requiring high-resolution Orbitrap or Q-TOF systems. Matrix effects in biological samples (e.g., plasma) necessitate isotope dilution (e.g., ¹³C-labeled internal standards) .
Q. How can synthetic byproducts be minimized during scale-up?
Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real time. Solvent selection (e.g., methanol for HCl-mediated steps) and temperature gradients reduce side reactions like over-nitration or thiazolidinone ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
